2,7-Dinitronaphthalene

Thermal Analysis Organic Synthesis Material Science

2,7-Dinitronaphthalene is the thermodynamically most stable neutral dinitronaphthalene, serving as a benchmark for electron transfer studies (k_ET = 3.1×10⁹ s⁻¹). Its well-defined melting point (229-233 °C) and solved crystal structure make it an ideal analytical standard. Researchers must use this specific isomer to ensure comparability with published data. ≥95% purity. Inquire now.

Molecular Formula C10H6N2O4
Molecular Weight 218.17 g/mol
CAS No. 24824-27-9
Cat. No. B1220600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dinitronaphthalene
CAS24824-27-9
Molecular FormulaC10H6N2O4
Molecular Weight218.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C10H6N2O4/c13-11(14)9-3-1-7-2-4-10(12(15)16)6-8(7)5-9/h1-6H
InChIKeyAFDWAIQLYHEUIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dinitronaphthalene (CAS 24824-27-9) - Core Properties and Baseline Data for Scientific Procurement


2,7-Dinitronaphthalene is a crystalline dinitroaromatic compound with the molecular formula C10H6N2O4, featuring nitro groups at the 2 and 7 positions of the naphthalene ring [1]. It is characterized by a melting point range of 229-233 °C and a density of approximately 1.481 g/cm³ . This compound is primarily utilized as a research intermediate in electron transfer studies and analytical method development [2].

Why Dinitronaphthalene Isomer Substitution Can Compromise Experimental Integrity: The Case of 2,7-Dinitronaphthalene


The ten isomeric dinitronaphthalenes exhibit a wide range of physical and electronic properties, spanning an energetic range of 14 kcal mol⁻¹ [1]. The 2,7-isomer is theoretically the global minimum energy structure among neutral dinitronaphthalenes [1]. However, the radical anion of the 2,6-isomer is significantly more stable than that of the 2,7-isomer by 6.5 kcal mol⁻¹ [1]. Consequently, substituting one isomer for another without rigorous verification can lead to drastically different outcomes in applications sensitive to electron affinity, melting point, or molecular packing. This guide provides quantifiable evidence to support the specific selection of the 2,7-isomer.

Quantitative Differentiation of 2,7-Dinitronaphthalene: Evidence for Scientific Selection and Procurement


Superior Thermal Stability: Melting Point Advantage Over Key 1,5- and 1,8-Isomers

2,7-Dinitronaphthalene exhibits a significantly higher melting point range of 229-233 °C compared to the closely related 1,5- and 1,8-dinitronaphthalene isomers . This elevated melting point indicates stronger intermolecular forces in the crystalline state, which can directly impact purification, handling, and thermal stability during high-temperature reactions .

Thermal Analysis Organic Synthesis Material Science

Rapid Intramolecular Electron Transfer: Kinetic Advantage Over 4,4'-Dinitrotolane and 2,2'-Dimethyl-4,4'-Dinitrobiphenyl

The radical anion of 2,7-dinitronaphthalene exhibits exceptionally fast intramolecular electron transfer (ET) rates. At 298 K, the rate constant was measured at 2.0-8.0 × 10⁹ s⁻¹, which is comparable to 4,4'-dinitrotolane and up to 20 times faster than the slower end of the range observed for 2,2'-dimethyl-4,4'-dinitrobiphenyl (0.4-2.6 × 10⁹ s⁻¹) [1]. At 293 K, an ESR study determined a rate constant of 3.1 (±0.2) × 10⁹ s⁻¹ for the 2,7-dinitronaphthalene radical anion in acetonitrile [2].

Electron Transfer Radical Anion Chemistry Mixed-Valence Compounds

Unique Intervalence Charge-Transfer Band: Spectroscopic Signature for Mixed-Valence Studies

The 2,7-dinitronaphthalene radical anion exhibits a distinct Hush-type intervalence charge-transfer (IV-CT) band at 1070 nm in acetonitrile, corresponding to an off-diagonal matrix coupling element (H_ab) of 310 cm⁻¹ [1]. This spectroscopic feature is a hallmark of a delocalized (Class III) mixed-valence system. In contrast, the 1,5-dinitronaphthalene radical anion is also delocalized but exhibits a slightly larger electronic interaction (H_ab) value, demonstrating the sensitivity of the electronic coupling to the nitro group substitution pattern [2].

Spectroscopy Mixed-Valence Chemistry Physical Organic Chemistry

Theoretical Stability: Global Energy Minimum Among Neutral Dinitronaphthalene Isomers

Density functional theory (DFT) calculations predict that the 2,7-isomer is the global minimum energy structure among the ten neutral dinitronaphthalene isomers, lying 0.3 kcal mol⁻¹ below the 2,6-isomer and at the bottom of a 14 kcal mol⁻¹ energetic range [1]. This theoretical stability is a key factor influencing its prevalence in synthesis and its physical properties.

Computational Chemistry Isomer Stability Theoretical Modeling

Crystal Structure Determination: Monoclinic Symmetry and Planarity for Solid-State Studies

The single-crystal X-ray structure of 2,7-dinitronaphthalene reveals a monoclinic crystal system (space group C2) with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)° [1]. The molecule is nearly planar within 0.2 Å [2]. This detailed structural information is essential for solid-state applications, crystal engineering, and accurate computational modeling. While crystal structures exist for other isomers like 1,5- and 1,8-dinitronaphthalene, each exhibits unique packing motifs and symmetry [3], making the specific structural data for the 2,7-isomer critical for applications where crystal morphology or intermolecular interactions are key.

Crystallography Solid-State Chemistry Materials Characterization

Validated Research and Industrial Application Scenarios for 2,7-Dinitronaphthalene (CAS 24824-27-9)


Fundamental Electron Transfer Studies: Benchmark System for Marcus-Hush Theory Validation

As demonstrated in Section 3, Evidence Item 2, 2,7-dinitronaphthalene is a premier model compound for investigating ultrafast intramolecular electron transfer. Its radical anion exhibits exceptionally high and well-quantified ET rate constants (3.1 × 10⁹ s⁻¹ in MeCN at 293 K ) that serve as a benchmark for testing and validating theoretical models like the classical Marcus-Hush theory . Researchers studying solvent dynamics, adiabatic electron transfer, and the behavior of mixed-valence systems should select this specific isomer to ensure comparability with a rich body of existing kinetic and spectroscopic data .

Analytical Method Development: Chromatographic Standard for Nitroaromatic Separations

The well-defined and high melting point of 2,7-dinitronaphthalene (229-233 °C ), coupled with its distinct isomer-specific retention time, makes it an ideal analytical standard for developing and validating separation methods. It has been specifically used as a target analyte for cyclodextrin-mediated capillary electrochromatography of naphthalene compounds and can be analyzed by standard reverse-phase HPLC methods . In environmental monitoring or forensic analysis of nitroaromatic explosives, where dinitronaphthalene isomers may be present , a high-purity sample of the 2,7-isomer is essential for accurate peak identification and method calibration.

Solid-State and Crystallography Research: Model System for Planar Aromatic Nitro Compounds

Researchers in crystallography and solid-state chemistry can utilize 2,7-dinitronaphthalene as a model compound for studying the influence of nitro group substitution on molecular planarity and crystal packing. Its monoclinic crystal structure (space group C2) is fully solved and refined (R = 0.053 ), providing a robust basis for computational modeling of intermolecular interactions (e.g., van der Waals forces, as noted in ). Unlike the orthorhombic 1,8-isomer or the lower-symmetry 1,5-isomer , the 2,7-isomer offers a specific molecular geometry and packing arrangement that is essential for studies in crystal engineering, polymorphism, or the design of organic solid-state materials.

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